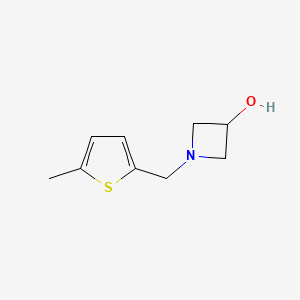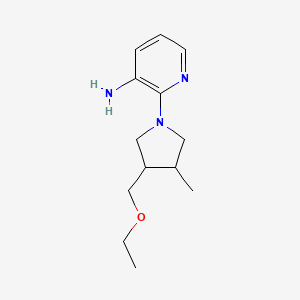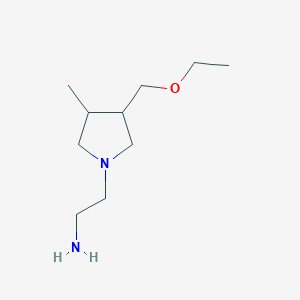
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, chemical stability, etc .Scientific Research Applications
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-aminethyl-3-methoxy-pyrrolidin-1-yl-ethan-1-amine has a wide range of applications in the scientific research field. It is used in the synthesis of various drugs and pharmaceuticals, such as NSAIDs, antibiotics, and anti-cancer agents. It is also used as a reagent in organic synthesis, as well as in the synthesis of dyes and pigments. Additionally, it is used as a catalyst in the synthesis of polymers, as well as in the synthesis of organic compounds.
Mechanism of Action
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-aminethyl-3-methoxy-pyrrolidin-1-yl-ethan-1-amine acts as an electrophile in the organic synthesis process. It acts as a Lewis acid, which means it can accept electrons from other molecules and form a bond with them. This allows the compound to react with other molecules and form new products. Additionally, the compound can act as a catalyst in the synthesis of organic compounds, as it can increase the rate of reaction and reduce the amount of energy required to achieve the desired product.
Biochemical and Physiological Effects
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-aminethyl-3-methoxy-pyrrolidin-1-yl-ethan-1-amine is not known to have any direct biochemical or physiological effects on the body. However, due to its ability to act as an electrophile and Lewis acid, it can react with other molecules in the body and cause indirect effects. For example, it can react with proteins and enzymes in the body and alter their function, which can lead to changes in the body's metabolism.
Advantages and Limitations for Lab Experiments
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-aminethyl-3-methoxy-pyrrolidin-1-yl-ethan-1-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily available. Additionally, it is a colorless liquid at room temperature, which makes it easier to handle and store. Furthermore, it is a highly reactive compound and can be used in a variety of reactions and experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is a volatile compound, which means it can evaporate easily and can be difficult to contain. Additionally, it is a highly reactive compound and can react with other compounds in the experiment, which can lead to unpredictable results.
Future Directions
There are several potential future directions for research and experiments involving 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-aminethyl-3-methoxy-pyrrolidin-1-yl-ethan-1-amine. One potential direction is to further explore its potential as a catalyst in organic synthesis. Additionally, further research into its potential as a reagent in the synthesis of drugs and pharmaceuticals could be beneficial. Additionally, further research into its biochemical and physiological effects could be beneficial, as well as further research into its potential uses in polymer synthesis. Finally, further research into its potential as a reagent in the synthesis of dyes and pigments could be beneficial.
Safety and Hazards
properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-13-8-10-7-12(5-4-11)6-9(10)2/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOREXIEUWQWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






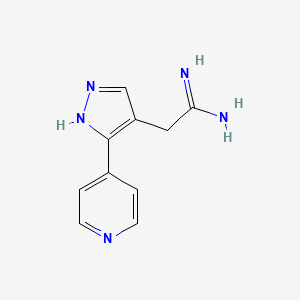
![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)
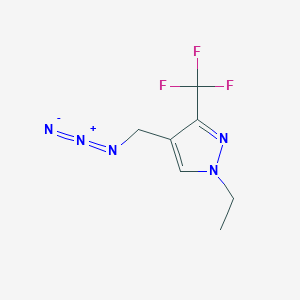

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)
